3-Hydroxydibenzofuran-2-carboxylic acid
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Overview
Description
3-Hydroxydibenzofuran-2-carboxylic acid is a chemical compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant applications in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydibenzofuran-2-carboxylic acid typically involves the hydroxylation of dibenzofuran derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts . The reaction conditions often require controlled temperatures and pH to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced environmental impact . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxydibenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
Scientific Research Applications
3-Hydroxydibenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxydibenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxydibenzofuran-3-carboxylic acid
- 3,7-Dihydroxydibenzofuran
- 2,8-Dihydroxydibenzofuran
Comparison
3-Hydroxydibenzofuran-2-carboxylic acid is unique due to its specific hydroxylation pattern and carboxylic acid group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H8O4 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
3-hydroxydibenzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H8O4/c14-10-6-12-8(5-9(10)13(15)16)7-3-1-2-4-11(7)17-12/h1-6,14H,(H,15,16) |
InChI Key |
PBTGPULVUFUPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)O)C(=O)O |
Origin of Product |
United States |
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